molecular formula C12H18N2O B8189588 (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol

(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8189588
M. Wt: 206.28 g/mol
InChI Key: QMKYJTGXQLHCRZ-VXGBXAGGSA-N
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Description

(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the 1-position and an amino group at the 5-position of the piperidine ring. Its hydrochloride salt (CAS: 2641915-31-1) has the molecular formula C₁₂H₁₉ClN₂O and a molar mass of 242.75 g/mol . This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical research, particularly for developing small-molecule therapeutics. The stereochemistry (3R,5R) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity and selectivity.

Properties

IUPAC Name

(3R,5R)-5-amino-1-benzylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYJTGXQLHCRZ-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@@H]1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol typically involves the reduction of a precursor compound, such as a ketone or an imine, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of a benzyl-protected piperidinone, which is then followed by deprotection and amination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-piperidinone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring structure also contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and functional differences between (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol and related piperidine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound (HCl) 2641915-31-1 C₁₂H₁₉ClN₂O 242.75 -NH₂ (5-position), -Benzyl (1-position) Research building block; enhanced solubility due to HCl salt
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol 1601475-88-0 C₁₃H₁₉NO 205.30 -CH₃ (5-position), -Benzyl (1-position) R&D applications; lacks amino group, higher lipophilicity
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol N/A C₂₀H₂₅N₅O₂ 367.45 Complex pyrrolotriazine moiety, -NH₂ (4-position) Anticancer agent; crystalline forms for drug formulation
Key Observations:

Substituent Effects: The amino group in this compound enables hydrogen bonding, enhancing interactions with biological targets compared to the methyl group in 1601475-88-0. This difference likely impacts solubility and receptor affinity . The pyrrolotriazine-containing derivative () demonstrates how extended aromatic systems and additional functional groups (e.g., methoxy) broaden pharmacological utility, albeit with increased molecular complexity .

Physicochemical Properties :

  • The hydrochloride salt of the target compound improves aqueous solubility, making it preferable for in vitro assays .
  • The methyl-substituted analog (1601475-88-0) exhibits higher lipophilicity (logP ~2.1 estimated), which may influence membrane permeability but reduce solubility .

Therapeutic Potential: While this compound is a research intermediate, the pyrrolotriazine derivative () is advanced into clinical studies for cancer due to its kinase inhibitory activity .

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